molecular formula C16H12O2 B1620235 3,4-diphenyl-5H-furan-2-one CAS No. 5635-16-5

3,4-diphenyl-5H-furan-2-one

Cat. No. B1620235
Key on ui cas rn: 5635-16-5
M. Wt: 236.26 g/mol
InChI Key: CPBAHTZRJQATEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09296690B2

Procedure details

After dissolving compound 2 (5.00 g, 36.7 mmol) in ACN (30 ml), compound 10 (7.31 g, 36.7 mmol) and TEA (5.63 ml) were sequentially added thereto. After the agitation for 30 minutes at room temperature, the temperature was reduced to 0° C., DBU (16.5 ml) was dropped and the agitation for 1 hour was carried out. After the termination of the reaction, EA and 1N HCL aqueous solution were added thereto and the organic layer was washed three times with brine. Water was removed by using anhydrous Na2SO4 and the distillation under the reduced pressure was carried out to obtain compound 18.
[Compound]
Name
compound 2
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 10
Quantity
7.31 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.63 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11][CH2:10]N2[C:4](=NCCC2)[CH2:3][CH2:2]1.[CH3:12][C:13](=[O:17])[O:14][CH2:15][CH3:16]>C(#N)C>[C:1]1([C:12]2[C:13](=[O:17])[O:14][CH2:15][C:16]=2[C:4]2[CH:3]=[CH:2][CH:1]=[CH:11][CH:10]=2)[CH:11]=[CH:10][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
compound 2
Quantity
5 g
Type
reactant
Smiles
Name
compound 10
Quantity
7.31 g
Type
reactant
Smiles
Name
TEA
Quantity
5.63 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
16.5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added
CUSTOM
Type
CUSTOM
Details
was reduced to 0° C.
WAIT
Type
WAIT
Details
the agitation for 1 hour was carried out
Duration
1 h
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
the organic layer was washed three times with brine
CUSTOM
Type
CUSTOM
Details
Water was removed
DISTILLATION
Type
DISTILLATION
Details
the distillation under the reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(OCC1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.